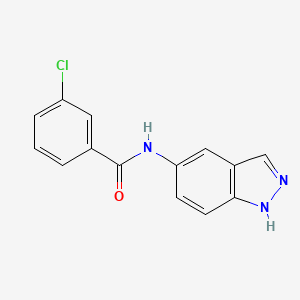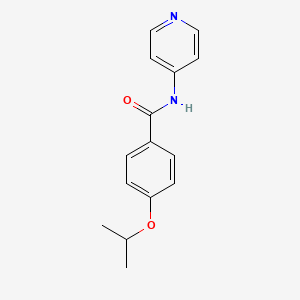![molecular formula C16H10ClN3O B5405057 3-(3-chlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5405057.png)
3-(3-chlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazolopyrimidines, which have been identified as potent inhibitors of various enzymes and receptors.
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of various enzymes and receptors, including protein kinase, phosphodiesterase, and adenosine receptors. The compound has also been investigated for its anticancer, anti-inflammatory, and neuroprotective properties.
Mecanismo De Acción
The mechanism of action of 3-(3-chlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine involves the inhibition of specific enzymes and receptors. The compound binds to the active site of the enzyme or receptor, preventing its normal function. This leads to a cascade of downstream effects, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been demonstrated to inhibit cell proliferation and induce apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(3-chlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine in lab experiments is its potency and selectivity for specific enzymes and receptors. This allows for precise modulation of biochemical pathways, leading to a better understanding of their function. However, one limitation of using this compound is its potential toxicity and side effects, which need to be carefully monitored.
Direcciones Futuras
There are several future directions for the research of 3-(3-chlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine. One area of interest is the development of new analogs with improved potency and selectivity. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, the compound's mechanism of action needs to be further elucidated to better understand its effects on biochemical pathways.
Métodos De Síntesis
The synthesis of 3-(3-chlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine involves the reaction of 3-chloroaniline and 2-furylcarboxaldehyde in the presence of a catalyst and a base. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O/c17-12-4-1-3-11(9-12)13-10-19-20-14(6-7-18-16(13)20)15-5-2-8-21-15/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYJPTBIBSUHSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C3N=CC=C(N3N=C2)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
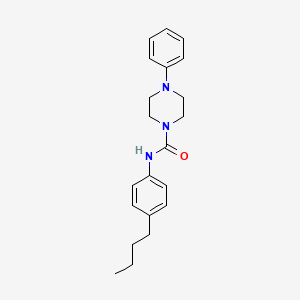
![2-[({1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5404982.png)
![1-benzyl-4-[(4-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B5404985.png)
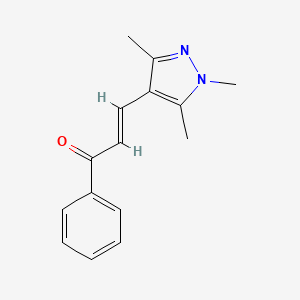
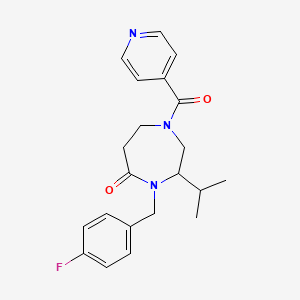
![N-[5-(benzoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B5405015.png)
![6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5405020.png)
![4-[(phenylsulfonyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5405027.png)
![N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-2-pyridinecarboxamide](/img/structure/B5405031.png)
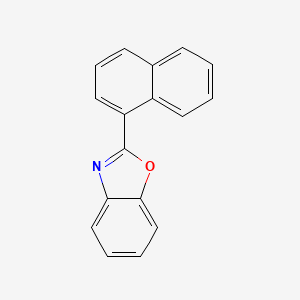
![5-amino-3-{1-cyano-2-[5-(2,4,5-trichlorophenyl)-2-furyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5405037.png)
![(1R*,2R*,6S*,7S*)-4-(2-ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5405052.png)
